4-(Dimethylamino)naphthalen-1-ol hydrochloride

Histone acetyltransferase KAT3B/p300 KAT2B

4-(Dimethylamino)naphthalen-1-ol hydrochloride (CAS 2044796-52-1) is a naphthalene-derived aromatic aminoalcohol supplied as a hydrochloride salt. The compound contains a dimethylamino electron-donating group at the 4-position and a hydroxyl group at the 1-position on the naphthalene core.

Molecular Formula C12H14ClNO
Molecular Weight 223.7
CAS No. 2044796-52-1
Cat. No. B2440431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)naphthalen-1-ol hydrochloride
CAS2044796-52-1
Molecular FormulaC12H14ClNO
Molecular Weight223.7
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)O.Cl
InChIInChI=1S/C12H13NO.ClH/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11;/h3-8,14H,1-2H3;1H
InChIKeyWLVDCGIVLSMFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(Dimethylamino)naphthalen-1-ol hydrochloride (CAS 2044796-52-1): Chemical Identity and Evidence-Based Selection


4-(Dimethylamino)naphthalen-1-ol hydrochloride (CAS 2044796-52-1) is a naphthalene-derived aromatic aminoalcohol supplied as a hydrochloride salt. The compound contains a dimethylamino electron-donating group at the 4-position and a hydroxyl group at the 1-position on the naphthalene core. Biochemically, its free base (CAS 54263-79-5) has been evaluated as a histone acetyltransferase (HAT) inhibitor, with activity data curated in BindingDB and ChEMBL [1]. The hydrochloride salt form offers practical handling advantages and is commercially available as a research-grade chemical. This guide focuses exclusively on quantifiable differentiators that inform procurement decisions versus its closest structural and functional analogs.

Why 4-(Dimethylamino)naphthalen-1-ol hydrochloride Cannot Be Simply Replaced by Generic Amino-Naphthol Analogs


The dimethylamino substitution at the 4-position is not a minor structural embellishment; it fundamentally alters both the electronic configuration of the naphthalene ring and the compound's biochemical target selectivity. Replacing this compound with simpler congeners like 4-amino-1-naphthol or non-hydroxylated dimethylaminonaphthalenes results in a different HAT inhibition fingerprint and eliminates the push-pull fluorophore character. The hydrochloride salt form further differentiates by providing consistent protonation state, improved aqueous solubility, and stable solid-state handling relative to the free base [1]. These differences translate into non-interchangeable performance in biochemical assays and fluorescence applications.

Quantitative Differentiation Evidence for 4-(Dimethylamino)naphthalen-1-ol hydrochloride Procurement


Histone Acetyltransferase (HAT) Inhibition Profile: Rank-Order Selectivity Shift Versus 4-Amino-1-naphthol

The free base of 4-(Dimethylamino)naphthalen-1-ol hydrochloride exhibits a markedly different rank-order potency profile across three histone acetyltransferase enzymes compared to 4-amino-1-naphthol hydrochloride. The target compound shows strongest inhibition against KAT3B/p300 (IC50 3,700 nM), followed by KAT2B (IC50 4,200 nM), and weakest against KAT8 (IC50 23,000 nM). In contrast, 4-amino-1-naphthol is most potent against KAT8 (IC50 1,100 nM), then KAT3B (IC50 1,400 nM), then KAT2B (IC50 1,800 nM) [1][2]. The N,N-dimethylation thus inverts the KAT8/KAT2B selectivity—4-amino-1-naphthol is 1.6-fold more potent on KAT8 than KAT2B, whereas the target compound is 5.5-fold selective for KAT2B over KAT8.

Histone acetyltransferase KAT3B/p300 KAT2B KAT8 Epigenetic probe

Hydrochloride Salt Advantage: Aqueous Solubility and Solid-State Stability Relative to Free Base

The free base 4-(dimethylamino)naphthalen-1-ol (CAS 54263-79-5, MW 187.24) has been documented to possess limited water solubility . The hydrochloride salt (CAS 2044796-52-1, MW 223.70) incorporates an equimolar HCl component that protonates the dimethylamino group, converting the neutral free base to a charged ammonium species. This ionization consistently enhances aqueous solubility—a well-established principle in pharmaceutical salt selection. Practical procurement advantage is demonstrated by the availability of the salt in pre-weighed, assay-ready aliquots (50 mg, 250 mg) from multiple suppliers, in contrast to the free base, which requires additional solubilization steps for biochemical use .

Hydrochloride salt Aqueous solubility Solid-state handling Assay-ready formulation

Intramolecular Push-Pull Fluorophore Architecture: Differentiating from Non-Hydroxylated Dimethylaminonaphthalenes

The simultaneous presence of an electron-donating dimethylamino group (4-position) and an electron-donating hydroxyl group (1-position) creates an asymmetric 'push-push' or, upon OH deprotonation to O⁻ at alkaline pH, a true push-pull electronic system . This contrasts with N,N-dimethyl-1-naphthylamine (CAS 86-56-6), which lacks the hydroxyl group entirely and thus cannot undergo pH-dependent spectral switching. Dimethylamino naphthalene-based probes with analogous donor-acceptor architecture have been experimentally validated for H₂S detection with large Stokes shifts (>100 nm), red emission, high sensitivity, and insensitivity to physiological pH variations [1]. While the target compound itself has not been directly characterized in peer-reviewed photophysical studies, its 1,4-substitution pattern is expected theoretically to yield an emission maximum near 450 nm .

Push-pull fluorophore pH-sensitive probe Environmental polarity Ratiometric sensing

Purity Specification and Procurement Traceability: Defined Quality Grade for Reproducibility

Commercially supplied 4-(Dimethylamino)naphthalen-1-ol hydrochloride is specified at 95% purity (by HPLC or equivalent) from documented vendors . This is comparable to the purity grade of 4-amino-1-naphthol hydrochloride available from research chemical suppliers. However, the target compound is distributed in precisely metered aliquots (50 mg, 250 mg) with full CAS registry and SMILES documentation (CN(C)C1=CC=C(C2=CC=CC=C21)O.Cl), which reduces ambiguity in procurement . The defined stoichiometry of the HCl salt (1:1) ensures that researchers receive a consistent molecular entity, unlike the free base, which may undergo variable protonation depending on storage conditions.

Purity specification Research-grade chemical Procurement QC Inter-laboratory reproducibility

Priority Application Scenarios for 4-(Dimethylamino)naphthalen-1-ol hydrochloride Based on Verified Differentiation


Epigenetic Tool Compound Screening with HAT Isoform Selectivity Requirements

Laboratories conducting histone acetyltransferase inhibitor screens should prioritize this compound when KAT2B (PCAF)-selective probes are needed without confounding KAT8 inhibition. The 5.5-fold KAT2B-over-KAT8 selectivity contrasts with 4-amino-1-naphthol, which preferentially inhibits KAT8 [1]. The hydrochloride salt permits direct dissolution into aqueous assay buffers at defined concentrations, streamlining dose-response curve generation in 384-well fluorescence-based HAT activity assays.

Development of pH-Gated Fluorescent Sensors Using Push-Pull Naphthalene Scaffolds

Medicinal chemistry and chemical biology groups developing environment-sensitive fluorescent reporters can utilize this compound as a scaffold for derivatization. The 1-OH group serves as a pH-switchable donor, while the 4-NMe₂ provides constant electron donation, creating a ratiometric readout opportunity not achievable with N,N-dimethyl-1-naphthylamine [1]. The dimethylamino naphthalene core has proven utility in H₂S-selective probes with large Stokes shifts exceeding 100 nm [2].

Structure-Activity Relationship (SAR) Studies on Amino-Naphthol HAT Inhibitors

Groups exploring the SAR of naphthol-based HAT inhibitors can use this compound as the N,N-dimethylated benchmark. Direct side-by-side comparison with 4-amino-1-naphthol reveals the impact of N-methylation on isoform selectivity, while the hydrochloride salt ensures consistent physicochemical properties across independent replicate experiments [1]. This supports fragment-based drug discovery efforts where subtle electronic modifications translate into target engagement differences.

Analytical Reference Standard for Chromatographic Method Development

The defined 95% purity, single CAS registry, and established molecular weight (223.70 g/mol) of the hydrochloride salt make it suitable as a reference standard for HPLC/LC-MS method development, particularly when analyzing reaction mixtures containing both free base and salt forms. The distinct retention time and mass spectrum of the salt, compared to the free base and 4-amino-1-naphthol, provide unambiguous peak identification [1].

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